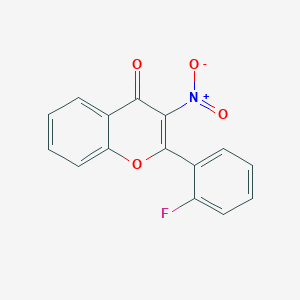
2-(2-Fluorophenyl)-3-nitrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-3-nitrochromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C15H8FNO4 and its molecular weight is 285.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The chromone scaffold, including derivatives like 2-(2-Fluorophenyl)-3-nitrochromen-4-one, has been investigated for its potential as anticancer agents. Studies have shown that chromone derivatives can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, a study on substituted chromones indicated that certain analogs exhibited significant cytotoxicity against human cancer cells, suggesting their potential as lead compounds in cancer therapy .
Anti-inflammatory Properties
Recent research has identified chromone derivatives as selective inhibitors of bromodomain-containing protein 4 (BRD4), which plays a crucial role in inflammatory diseases. The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. In vitro studies demonstrated that specific chromone derivatives could significantly reduce the expression of inflammatory genes, indicating their therapeutic potential in treating conditions like chronic obstructive pulmonary disease (COPD) .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on sirtuin enzymes, particularly SIRT2, which is implicated in aging and neurodegenerative diseases. A series of studies synthesized various chroman-4-one derivatives to evaluate their potency as SIRT2 inhibitors. The results showed that modifications to the chromone structure could enhance inhibitory activity, highlighting the importance of structural optimization in drug design .
Antimicrobial Activity
Chromone derivatives also exhibit antimicrobial properties. Research has indicated that certain analogs can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways, making these compounds valuable in developing new antimicrobial agents .
Fluorescent Probes
The unique structural features of this compound lend themselves to applications in material science, particularly as fluorescent probes. These compounds can be utilized in sensing applications due to their ability to fluoresce under specific conditions. Studies have developed chemosensor systems based on nitro-substituted chromones for detecting anions such as fluoride and cyanide, showcasing their versatility in analytical chemistry .
Data Tables
Case Study 1: Anticancer Potential
A study synthesized a series of chromone derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that specific substitutions enhanced anticancer activity, providing insights into structure-activity relationships essential for drug development.
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on BRD4 inhibitors demonstrated that certain chromone derivatives could effectively inhibit TLR3-induced inflammatory pathways in human airway epithelial cells. This study highlighted the potential of these compounds in treating respiratory diseases characterized by chronic inflammation.
Propriétés
Numéro CAS |
187585-44-0 |
|---|---|
Formule moléculaire |
C15H8FNO4 |
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8FNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
Clé InChI |
VYAHDXZZNWHVPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |
Synonymes |
4H-1-Benzopyran-4-one,2-(2-fluorophenyl)-3-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















